2-ethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
2-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxy group, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the ethoxy and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has a broad spectrum of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and catalysts.
Biology: It is used in the study of enzyme inhibition and receptor binding, contributing to our understanding of biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE: Similar structure but with a different position of the pyrazole ring.
2-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL}BENZAMIDE: Contains an imidazole ring instead of a pyrazole ring.
2-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-TRIAZOL-5-YL}BENZAMIDE: Features a triazole ring in place of the pyrazole ring.
Uniqueness
The uniqueness of 2-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, setting it apart from similar compounds with different ring systems or substituent positions.
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-ethoxy-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-3-25-18-7-5-4-6-17(18)20(24)22-19-12-13-21-23(19)14-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,22,24) |
InChI Key |
PKXGMWYDHBMZRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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